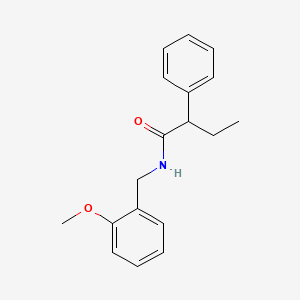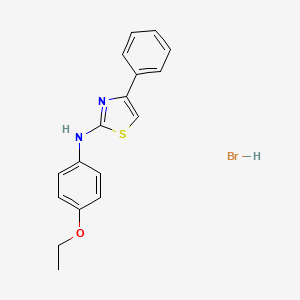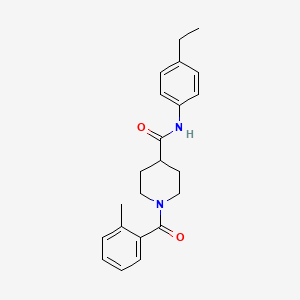![molecular formula C21H22N2O3 B5167889 N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-N-(4-methylphenyl)acetamide](/img/structure/B5167889.png)
N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-N-(4-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-N-(4-methylphenyl)acetamide, also known as Compound X, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-N-(4-methylphenyl)acetamide X in cancer cells involves the inhibition of the Akt/mTOR signaling pathway, which is known to promote cell proliferation and survival (Liu et al., 2019). In neurodegenerative disease research, this compound X has been found to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation (Wang et al., 2019).
Biochemical and Physiological Effects:
This compound X has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound X has been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth (Liu et al., 2019). In neurodegenerative disease research, this compound X has been shown to reduce oxidative stress, neuroinflammation, and neuronal damage (Wang et al., 2019).
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-N-(4-methylphenyl)acetamide X in lab experiments is its relatively high yield and purity, which allows for consistent and reproducible results. However, one limitation is the lack of in vivo studies, which limits the understanding of its potential therapeutic applications in animal models and human subjects.
Zukünftige Richtungen
For N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-N-(4-methylphenyl)acetamide X research include further investigation of its potential therapeutic applications in cancer and neurodegenerative diseases, as well as the development of more efficient synthesis methods and derivatives with improved pharmacological properties. Additionally, the investigation of the pharmacokinetics and toxicity of this compound X in animal models and human subjects is necessary for its clinical translation.
In conclusion, this compound X is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications in cancer and neurodegenerative diseases. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound X have been explored in this paper. Further research is needed to fully understand the potential of this compound X as a therapeutic agent.
Synthesemethoden
The synthesis of N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-N-(4-methylphenyl)acetamide X involves the reaction of 4-methylbenzylamine with 2-oxo-2-phenylacetic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt) as coupling agents. The resulting intermediate is then reacted with succinic anhydride to obtain this compound X with a yield of 60-70% (Liu et al., 2019).
Wissenschaftliche Forschungsanwendungen
N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-N-(4-methylphenyl)acetamide X has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. In cancer research, this compound X has been shown to inhibit the proliferation and induce apoptosis of various cancer cell lines, including breast cancer, lung cancer, and liver cancer (Liu et al., 2019). In neurodegenerative disease research, this compound X has been found to protect neurons against oxidative stress and reduce neuroinflammation, suggesting its potential as a neuroprotective agent (Wang et al., 2019).
Eigenschaften
IUPAC Name |
N-[4-(1,3-dioxoisoindol-2-yl)butyl]-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-15-9-11-17(12-10-15)22(16(2)24)13-5-6-14-23-20(25)18-7-3-4-8-19(18)21(23)26/h3-4,7-12H,5-6,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSYZUYXQJQMANM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CCCCN2C(=O)C3=CC=CC=C3C2=O)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4,4'-[(allylimino)bis(methylene)]bis(4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione)](/img/structure/B5167808.png)


![1-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5167835.png)
![2-(3,4-dichlorophenyl)-N-[3-(4-morpholinyl)propyl]-4-quinolinecarboxamide](/img/structure/B5167843.png)
![3-methyl-N-{[3-(4-pyridinyl)-1H-1,2,4-triazol-5-yl]methyl}-2-furamide](/img/structure/B5167850.png)
![N~2~-1,3-benzodioxol-5-yl-N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5167865.png)


![1-{[1-({6-[(2-methyl-2-propen-1-yl)amino]-3-pyridinyl}carbonyl)-4-piperidinyl]methyl}-2-pyrrolidinone](/img/structure/B5167884.png)
![1-methyl-4-[(2-methylphenoxy)acetyl]piperazine hydrochloride](/img/structure/B5167888.png)
![5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(1-piperidinyl)pyridine](/img/structure/B5167897.png)
![4-chloro-N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5167903.png)

